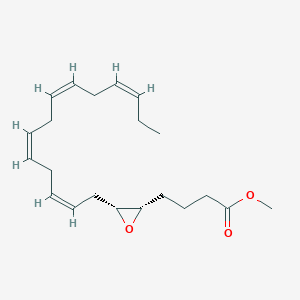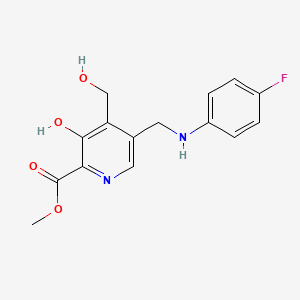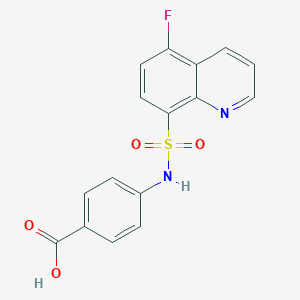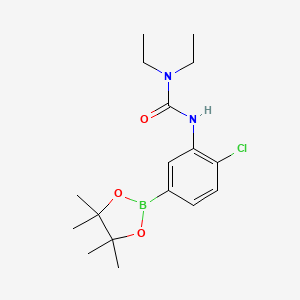
5-Chloro-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-c]pyridine-2-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)- is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the chloro and phenylsulfonyl groups enhances its reactivity and potential for forming various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-c]pyridine-2-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the chloro and phenylsulfonyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the oxidation of the intermediate compound to form the carboxaldehyde group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrolo[2,3-c]pyridine-2-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-c]pyridine-2-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine-2-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different reactivity and applications.
1H-Pyrazolo[3,4-c]pyridine: A related compound with a pyrazole ring fused to the pyridine core, used in different medicinal chemistry applications.
Uniqueness: 1H-Pyrrolo[2,3-c]pyridine-2-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)- is unique due to the presence of both chloro and phenylsulfonyl groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it particularly valuable in the synthesis of complex molecules for pharmaceutical research .
Eigenschaften
CAS-Nummer |
1227267-20-0 |
|---|---|
Molekularformel |
C14H9ClN2O3S |
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-5-chloropyrrolo[2,3-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H9ClN2O3S/c15-14-7-10-6-11(9-18)17(13(10)8-16-14)21(19,20)12-4-2-1-3-5-12/h1-9H |
InChI-Schlüssel |
NDEKHCIFFLDNCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=NC=C32)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-](/img/structure/B12337867.png)


![Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester](/img/structure/B12337882.png)
![[4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate](/img/structure/B12337894.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12337903.png)

![4'-((2-Ethoxy-7-(methoxycarbonyl)-1h-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12337912.png)

